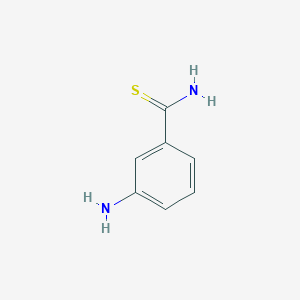

3-Aminobenzothioamide

Beschreibung

Eigenschaften

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminobenzothioamide, a valuable building block in medicinal chemistry and drug development. This document details synthetic methodologies, purification protocols, and in-depth characterization data.

Introduction

This compound is a versatile synthetic intermediate. Its structural analog, 3-aminobenzamide (B1265367), is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1] This suggests that this compound may also possess interesting biological activities and could serve as a lead compound in drug discovery programs. The replacement of the amide oxygen with sulfur in this compound can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the thionation of 3-aminobenzamide or the reaction of 3-aminobenzonitrile (B145674) with a sulfur source.

Synthesis from 3-Aminobenzamide

A common and effective method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol: Thionation of 3-Aminobenzamide using Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzamide (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to afford this compound.[2]

Synthesis from 3-Aminobenzonitrile

Another synthetic approach involves the reaction of 3-aminobenzonitrile with a source of hydrogen sulfide.

Experimental Protocol: Reaction of 3-Aminobenzonitrile with Sodium Hydrosulfide (B80085)

-

Reaction Setup: Dissolve 3-aminobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of butanol and water.

-

Reagent Addition: Add an aqueous solution of sodium hydrosulfide (NaHS) and elemental sulfur to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 90°C) for several hours.

-

Work-up: After cooling, carefully acidify the reaction mixture with an acid like hydrochloric acid. This will lead to the formation of two phases.

-

Purification: Separate the organic phase while hot, and upon cooling, the product will crystallize. The crude product can be further purified by recrystallization.

Synthesis Workflow

Characterization of this compound

The structural elucidation and confirmation of purity of the synthesized this compound are performed using a combination of spectroscopic techniques and physical constant determination.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Melting Point | 127-131 °C |

| Appearance | Crystalline solid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | s | 1H | -CSNH₂ |

| ~9.2 (broad s) | s | 1H | -CSNH₂ |

| ~7.2-7.4 (m) | m | 1H | Aromatic H |

| ~7.0-7.2 (m) | m | 2H | Aromatic H |

| ~6.7-6.9 (m) | m | 1H | Aromatic H |

| ~5.4 (s) | s | 2H | -NH₂ |

Expected ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S |

| ~149 | C-NH₂ |

| ~130-140 | Aromatic C (quaternary) |

| ~115-130 | Aromatic CH |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | -NH₂ and -CSNH₂ |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | N-H bend | -NH₂ |

| 1600-1450 | C=C stretch | Aromatic |

| 1400-1200 | C-N stretch | |

| ~1100 | C=S stretch | Thioamide |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative intensity.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectral Data

| m/z | Assignment |

| 152 | [M]⁺ (Molecular ion) |

| 135 | [M - NH₃]⁺ |

| 119 | [M - CSNH]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Biological Context and Potential Applications

Given that 3-aminobenzamide is a known PARP inhibitor, it is plausible that this compound could also interact with PARP enzymes. PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

The PARP signaling pathway is crucial for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (a key pathway for double-strand break repair), the accumulation of these breaks leads to cell death, a concept known as synthetic lethality.

PARP Inhibition Signaling Pathway

The unique properties of the thioamide group in this compound could lead to novel interactions with the PARP active site or alter its cellular uptake and distribution, making it a compound of significant interest for further investigation in cancer research and drug development.

Conclusion

This technical guide has outlined the key synthetic routes and characterization methods for this compound. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The potential of this compound as a PARP inhibitor warrants further investigation into its biological activity and therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminobenzothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzothioamide, also known as 3-aminothiobenzamide, is an aromatic thioamide with potential applications in medicinal chemistry and pharmaceutical development. As an isostere of 3-aminobenzamide (B1265367), a known inhibitor of poly (ADP-ribose) polymerase (PARP), this compound is of interest for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Core Properties of this compound

The fundamental properties of this compound (CAS No. 78950-36-4) are summarized below. These data are crucial for its handling, formulation, and application in research and development.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂S | --INVALID-LINK-- |

| Molecular Weight | 152.22 g/mol | --INVALID-LINK-- |

| Appearance | Light brown crystalline solid | --INVALID-LINK-- |

| Melting Point | 127-132 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 343.4 ± 44.0 °C | --INVALID-LINK-- |

| Solubility | DMF: 10 mg/mlDMSO: 5 mg/mlEthanol: 0.3 mg/mlDMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | --INVALID-LINK-- |

Chemical Properties

| Property | Value/Information | Source |

| IUPAC Name | 3-aminobenzenecarbothioamide | --INVALID-LINK-- |

| InChI Key | ZKWTUTBIHCNCKU-UHFFFAOYSA-N | --INVALID-LINK-- |

| pKa (Predicted) | 12.91 ± 0.29 | --INVALID-LINK-- |

| Stability | Stable under normal conditions. Sensitive to air and moisture. | --INVALID-LINK--, --INVALID-LINK-- |

| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |

| Hazard Statements | H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | --INVALID-LINK-- |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. Below are the available experimental IR data and predicted/illustrative NMR and Mass Spectrometry data. For comparison, experimental data for the closely related analogue, 3-aminobenzamide, are also provided.

Infrared (IR) Spectroscopy

A transmission IR spectrum is available for this compound.[1] Key expected absorptions for thioamides include C=S stretching vibrations, which are typically found in the region of 850-1250 cm⁻¹, and N-H stretching of the primary amine group around 3300-3500 cm⁻¹. --INVALID-LINK--

For comparison, the IR spectrum of 3-aminobenzamide can be found at --INVALID-LINK--.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an illustrative example, the ¹H NMR spectrum of 3-aminobenzamide is available and shows characteristic signals for the aromatic protons and the amine and amide protons.[2] A detailed assignment can be found at --INVALID-LINK--.

Mass Spectrometry (MS)

For illustrative purposes, the electron ionization mass spectrum of 3-aminobenzamide is well-documented and shows a molecular ion peak corresponding to its molecular weight.[3] The fragmentation pattern can provide structural information. The mzCloud database also contains mass spectral trees for 3-aminobenzamide.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Two common methods for the synthesis of primary thioamides are the thionation of the corresponding amide using Lawesson's reagent and the reaction of a nitrile with a sulfur source.

Method 1: Thionation of 3-Aminobenzamide with Lawesson's Reagent

This protocol is adapted from a general procedure for the thionation of amides.[5]

-

Materials:

-

3-Aminobenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate (B1210297) for elution

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in anhydrous THF.

-

In a separate flask, dissolve 3-aminobenzamide (1 equivalent) in anhydrous THF.

-

Slowly add the 3-aminobenzamide solution to the Lawesson's reagent solution at room temperature with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by adding deionized water to the residue and extracting the product with diethyl ether (perform multiple extractions).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to obtain pure this compound.

-

Method 2: Synthesis from 3-Aminobenzonitrile (B145674)

This protocol is based on general methods for the synthesis of primary thioamides from nitriles using a source of hydrogen sulfide (B99878).[6][7]

-

Materials:

-

3-Aminobenzonitrile

-

Sodium hydrogen sulfide (NaSH) hydrate (B1144303)

-

Magnesium chloride (MgCl₂)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in DMF.

-

Add sodium hydrogen sulfide hydrate (e.g., 2 equivalents) and magnesium chloride (e.g., 1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Upon completion, pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with ethyl acetate (perform multiple extractions).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Analytical Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretches of the amine, C-H stretches of the aromatic ring, and the C=S stretch of the thioamide.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer is used.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the structural characterization of this compound.

Biological Activity and Signaling Pathways

While the oxygen analog, 3-aminobenzamide, is a known inhibitor of PARP, which plays a role in DNA repair and cell death pathways, there is limited specific information in the public domain regarding the biological activity and signaling pathways directly modulated by this compound.[8] Research into the biological effects of this thioamide is an area ripe for further investigation. A logical starting point for such research would be to investigate its potential as a PARP inhibitor and its effects on related cellular processes.

Caption: A proposed workflow for investigating the biological activity of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 3-Aminobenzamide(3544-24-9) 1H NMR [m.chemicalbook.com]

- 3. Benzamide, 3-amino- [webbook.nist.gov]

- 4. mzCloud – 3 Aminobenzamide [mzcloud.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminobenzothioamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 3-Aminobenzothioamide, a key synthetic intermediate in pharmaceutical research and development. The document details its chemical properties, provides a detailed experimental protocol for its synthesis from 3-aminobenzonitrile (B145674), and explores its application as a precursor in the synthesis of more complex molecules. Due to a lack of available data, this guide does not cover the direct biological activity or specific signaling pathway involvement of this compound itself. Instead, it focuses on its established role as a chemical building block.

Chemical and Physical Properties

This compound, also known as 3-aminobenzenecarbothioamide, is a stable crystalline solid. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 78950-36-4 | [1][2] |

| Molecular Formula | C₇H₈N₂S | [1] |

| Molecular Weight | 152.22 g/mol | [2] |

| Melting Point | 127-131 °C | [3] |

| Boiling Point (Predicted) | 343.4 ± 44.0 °C | [3] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.91 ± 0.29 | [3] |

Synthesis of this compound

The synthesis of primary thioamides from the corresponding nitriles is a well-established transformation in organic chemistry. One common and effective method involves the reaction of a nitrile with a source of hydrogen sulfide (B99878).

Experimental Protocol: Synthesis from 3-Aminobenzonitrile

This protocol is a representative method for the synthesis of primary thioamides from nitriles using sodium hydrogen sulfide.[4]

Materials:

-

3-Aminobenzonitrile

-

Sodium hydrogen sulfide hydrate (B1144303) (NaSH·xH₂O)

-

Diethylamine (B46881) hydrochloride

-

N,N-Dimethylformamide (DMF) or a mixture of 1,4-dioxane (B91453) and water

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzonitrile in an appropriate solvent (DMF or a 1,4-dioxane/water mixture).

-

Add sodium hydrogen sulfide hydrate and diethylamine hydrochloride to the solution. The use of solid reagents allows for accurate stoichiometric control and avoids the handling of gaseous hydrogen sulfide.[4]

-

Heat the reaction mixture gently. The reaction progress should be monitored by thin-layer chromatography (TLC). Aromatic nitriles are typically converted rapidly and in high yield.[4]

-

Upon completion of the reaction, the work-up procedure will depend on the solvent used.

-

If DMF is used as the solvent, the product may be isolated by precipitation or extraction.

-

If a water/1,4-dioxane solvent system is used, the product can be isolated via exhaustive extraction with ethyl acetate, which is particularly useful for thioamides with some aqueous solubility.[4]

-

-

The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Synthesis

This compound serves as a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The thioamide functional group is a versatile handle for constructing sulfur- and nitrogen-containing rings.

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthesis of this compound and its potential use as a building block for more complex molecules.

Caption: Synthesis of this compound and its role as a precursor to bioactive molecules.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of pharmaceutically relevant compounds. While direct biological data on this molecule is scarce, its utility is demonstrated through its role as a precursor to complex heterocyclic structures. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research into its applications in drug discovery and development. Researchers are encouraged to explore the reactivity of this compound to unlock new avenues for the synthesis of novel therapeutic agents.

References

Spectroscopic Profile of 3-Aminobenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzothioamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, alongside general experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of benzothioamide and the characteristic spectral features of a 3-amino substituent on a benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Aromatic Protons (C4-H, C5-H, C6-H, C7-H) |

| ~ 9.5 (broad s) | s | 1H | Thioamide N-H |

| ~ 8.5 (broad s) | s | 1H | Thioamide N-H |

| ~ 3.8 (broad s) | s | 2H | Amino (NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=S (Thioamide Carbonyl) |

| ~ 147 | C3 (Carbon bearing Amino Group) |

| ~ 140 | C1 (Carbon attached to Thioamide) |

| ~ 129 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 116 | Aromatic CH |

| ~ 115 | Aromatic CH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (Amino group) |

| 3300 - 3100 | Medium, Broad | N-H Stretch (Thioamide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Amino group) |

| 1500 - 1400 | Medium to Strong | C=C Stretch (Aromatic) |

| 1350 - 1250 | Strong | C-N Stretch (Aromatic Amine) |

| 1200 - 1000 | Medium to Strong | C=S Stretch (Thioamide) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 133 | [M - SH]⁺ |

| 121 | [M - CSNH]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS (¹H) or the solvent peak (¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the ESI source.

-

-

Data Acquisition:

-

Ionization Mode: EI or ESI (positive or negative ion mode).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Navigating the Physicochemical Landscape of 3-Aminobenzothioamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzothioamide is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies, data presentation formats, and potential degradation pathways based on its chemical structure. The experimental protocols and analytical strategies described herein are aligned with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust scientific assessment.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are critical quality attributes that profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This compound, possessing both an aromatic amine and a thioamide functional group, presents a unique chemical structure that necessitates a detailed investigation of its behavior under various environmental conditions.

This guide serves as a framework for researchers to design and execute comprehensive studies to determine the aqueous and non-aqueous solubility of this compound, as well as its intrinsic stability under stress conditions such as hydrolysis, oxidation, photolysis, and thermal exposure. The insights gained from these studies are crucial for formulation development, selection of appropriate storage conditions, and the establishment of a suitable re-test period or shelf-life.

Solubility Profile of this compound

A comprehensive understanding of the solubility of this compound in various solvents is fundamental for developing viable formulations for both preclinical and clinical studies. The following tables provide a template for the systematic collection of solubility data.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) | Method of Analysis |

| Purified Water | Data not available | HPLC-UV |

| 0.1 N HCl | Data not available | HPLC-UV |

| Phosphate Buffer (pH 7.4) | Data not available | HPLC-UV |

| Ethanol | Data not available | HPLC-UV |

| Propylene Glycol | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Data not available | HPLC-UV |

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 25°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | HCl/KCl | Data not available |

| 2.0 | Glycine | Data not available |

| 4.5 | Acetate | Data not available |

| 6.8 | Phosphate | Data not available |

| 7.4 | Phosphate | Data not available |

| 9.0 | Borate | Data not available |

Stability Profile of this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1] These studies also aid in the development and validation of stability-indicating analytical methods.[2]

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Major Degradants Formed |

| Hydrolysis | ||

| 0.1 N HCl, 60°C, 24h | Data not available | Hypothesized: 3-Aminobenzoic acid, 3-Aminobenzonitrile |

| Purified Water, 60°C, 24h | Data not available | Hypothesized: Minimal degradation |

| 0.1 N NaOH, 60°C, 24h | Data not available | Hypothesized: 3-Aminobenzoic acid |

| Oxidation | ||

| 3% H₂O₂, RT, 24h | Data not available | Hypothesized: N-oxides, S-oxides |

| Photostability | ||

| Solid, ICH Option 1 | Data not available | Hypothesized: Potential for color change |

| Solution, ICH Option 1 | Data not available | Hypothesized: Potential for photodegradation |

| Thermal Degradation | ||

| Solid, 80°C, 48h | Data not available | Hypothesized: Minimal degradation |

Experimental Protocols

The following sections detail the methodologies for conducting the solubility and stability studies.

Solubility Determination Protocol

A standardized experimental workflow is crucial for obtaining reliable solubility data.

Figure 1: Workflow for Equilibrium Solubility Determination.

Forced Degradation Experimental Workflow

Forced degradation studies should be conducted in a systematic manner to cover various stress conditions as recommended by ICH guidelines.[3]

Figure 2: General Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thioamide functional group is susceptible to hydrolysis, which can lead to the corresponding amide or carboxylic acid. The presence of the amino group suggests a potential for oxidation.

Figure 3: Hypothetical Degradation Pathways for this compound.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be capable of separating the parent compound from all potential degradation products and formulation excipients.

Key considerations for method development and validation include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its advancement in the drug development pipeline. This guide provides a structured approach for conducting these critical studies. It is recommended that researchers and drug development professionals undertake systematic experimental work to generate the data outlined in the tables above. The successful acquisition of this information will enable informed decisions regarding formulation strategies, packaging, storage conditions, and ultimately, will support regulatory filings. The use of validated, stability-indicating analytical methods is imperative throughout this process to ensure the quality, safety, and efficacy of any potential drug product containing this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis, Extraction, and Characterization of Unidentified Degradation Products Using Flash Chromatography, NMR, IR, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Enigmatic Profile of 3-Aminobenzothioamide: A Case of Underexplored Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice to the Reader: The inquiry for an in-depth technical guide on the biological activities of 3-Aminobenzothioamide has yielded limited specific data for this exact molecule within publicly accessible scientific literature and databases. It appears to be a compound with minimal reported biological characterization.

However, to provide a valuable resource within the user's area of interest, this guide will focus on the extensively studied and structurally related analog, 3-Aminobenzamide . The replacement of the sulfur atom in the thioamide group of this compound with an oxygen atom to form the amide group of 3-Aminobenzamide leads to a compound with well-documented and significant biological activities. Understanding the biological profile of 3-Aminobenzamide can provide a foundational perspective for any future investigation into its thioamide counterpart.

Core Biological Activity of 3-Aminobenzamide: PARP Inhibition

The primary and most well-characterized biological activity of 3-Aminobenzamide is its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP is a family of proteins crucial for cellular processes, particularly DNA repair and programmed cell death (apoptosis).

Mechanism of Action

In response to DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that consumes NAD+. This PARylation is a critical signal for the recruitment of DNA repair machinery. By inhibiting PARP, 3-Aminobenzamide prevents the synthesis of PAR chains, thereby disrupting the DNA damage response. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations), the inhibition of PARP by 3-Aminobenzamide can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.

Beyond its role in DNA repair, overactivation of PARP can lead to excessive NAD+ and ATP depletion, culminating in necrotic cell death. 3-Aminobenzamide can mitigate this process, exhibiting neuroprotective and anti-necrotic effects in certain models.

Quantitative Data for 3-Aminobenzamide

The inhibitory potency of 3-Aminobenzamide against PARP has been quantified in various studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 1.8 µM | - | [1] |

| IC50 | < 50 nM | CHO cells | [2] |

Key Signaling Pathways

The biological activities of 3-Aminobenzamide are intrinsically linked to several critical cellular signaling pathways.

DNA Damage Response and Repair

The most direct pathway influenced by 3-Aminobenzamide is the DNA damage response. By inhibiting PARP, it prevents the efficient repair of single-strand breaks, which can then lead to the formation of more cytotoxic double-strand breaks during DNA replication.

Caption: Inhibition of the PARP-mediated DNA damage response by 3-Aminobenzamide.

Apoptosis and Necrosis

PARP-1, a key target of 3-Aminobenzamide, is also involved in regulating cell death pathways. While its inhibition can promote apoptosis in cancer cells, it can also prevent necrosis induced by massive DNA damage and PARP hyperactivation.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of PARP inhibitors like 3-Aminobenzamide.

PARP Activity Assay

Objective: To quantify the inhibitory effect of a compound on PARP enzyme activity.

Principle: This assay measures the incorporation of a labeled NAD+ substrate onto histone proteins by PARP.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified PARP enzyme, activated DNA (to stimulate PARP activity), histones (as an acceptor for PAR chains), and 32P-NAD+.

-

Inhibitor Addition: Test compounds, such as 3-Aminobenzamide, are added at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the PARP-catalyzed reaction to proceed.

-

Precipitation: The reaction is stopped, and the proteins (including the PARylated histones) are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated 32P is quantified using a scintillation counter. The results are expressed as a percentage of the activity in the absence of the inhibitor, and IC50 values are calculated.

Caption: A generalized workflow for a radioenzymatic PARP activity assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the effect of a compound on the viability and proliferation of cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-Aminobenzamide) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values for cytotoxicity can be determined.

Conclusion and Future Directions

While this compound remains a molecule of unknown biological significance, its close structural analog, 3-Aminobenzamide, is a well-established PARP inhibitor with clear therapeutic potential, particularly in oncology. The replacement of the oxygen atom with a sulfur atom in the amide group to form a thioamide can significantly alter a molecule's properties, including its binding affinity, metabolic stability, and cell permeability.

Future research into this compound is warranted to determine if it retains, enhances, or has entirely different biological activities compared to its amide counterpart. Initial studies should focus on its potential as a PARP inhibitor, followed by broader screening for other potential biological targets. Such investigations will be crucial in determining whether this compound represents a novel therapeutic lead or remains an underexplored chemical entity.

References

Unveiling 3-Aminobenzothioamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzothioamide, a sulfur-containing analogue of the well-studied 3-aminobenzamide (B1265367), represents an intriguing yet underexplored molecule in medicinal chemistry. While its history is not as extensively documented as its oxygen-containing counterpart, the thioamide functional group imparts unique physicochemical properties that warrant further investigation. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthesis, and known biological implications. Due to the limited specific data on this compound, this guide also draws upon the broader context of thioamide and benzothiazole (B30560) chemistry to infer potential characteristics and applications.

Introduction and Historical Context

The discovery and history of this compound are not well-documented in readily available scientific literature. Unlike its well-researched analog, 3-aminobenzamide, which is a known inhibitor of poly (ADP-ribose) polymerase (PARP), the specific timeline and key researchers associated with the first synthesis and characterization of this compound remain obscure. Its existence is primarily noted in chemical supplier databases and in broader studies on thioamides and related heterocyclic compounds. The interest in thioamides, in general, stems from their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The replacement of an amide's carbonyl oxygen with a sulfur atom alters the molecule's electronic and steric properties, often leading to modified biological activity and pharmacokinetic profiles.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical vendors. A summary of these properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 152.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 78950-36-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 127-131 °C | --INVALID-LINK-- |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 0.3 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | --INVALID-LINK-- |

| SMILES | NC1=CC=CC(=C1)C(=S)N | --INVALID-LINK-- |

| InChI Key | ZKWTUTBIHCNCKU-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not readily found in the literature, its synthesis can be inferred from general methods for the preparation of thioamides. A common and direct route involves the thionation of the corresponding amide, 3-aminobenzamide.

General Synthesis Pathway

The most probable synthetic route to this compound is the thionation of 3-aminobenzamide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Postulated Experimental Protocol (based on general thioamide synthesis)

Materials:

-

3-Aminobenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activity and Potential Applications

Specific biological activity data for this compound is scarce. However, based on the activities of related compounds, several potential areas of interest can be proposed.

Potential as a PARP Inhibitor

Given that 3-aminobenzamide is a well-established PARP inhibitor, it is plausible that this compound could also exhibit inhibitory activity against this enzyme family. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

The general mechanism of PARP-mediated DNA repair and the point of inhibition is depicted below.

3-Aminobenzothioamide: A Technical Review of the Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on 3-Aminobenzothioamide (also known as 3-Aminothiobenzamide). The document summarizes its chemical properties, synthesis methodologies, and currently understood biological activities, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a specialty chemical, often used as a synthetic intermediate in pharmaceutical research.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and a thioamide group at positions 1 and 3, respectively. The available physicochemical data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂S | [2] |

| Molecular Weight | 152.22 g/mol | [2] |

| Melting Point | 127-131 °C | [1] |

| CAS Number | 78950-36-4 | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis of 3-Aminobenzonitrile (B145674) from 3-Aminobenzamide (B1265367)

This protocol describes the dehydration of 3-aminobenzamide to form 3-aminobenzonitrile.[3][4]

Materials:

-

3-aminobenzamide

-

Thionyl chloride

-

Water

-

30% Sodium hydroxide (B78521) solution

Procedure:

-

In a 1000 mL reaction flask equipped with a reflux condenser and cooled with a salt-water bath, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.

-

Heat the mixture to 90-100 °C.

-

Slowly add 205 g (1.72 mol) of thionyl chloride. A large amount of gas (HCl and SO₂) will be generated.

-

After the addition of thionyl chloride is complete, continue heating until all the solid material has dissolved and gas evolution ceases.

-

Cool the reaction mixture to 50-60 °C to obtain the dehydrating liquid.

-

In a separate 1000 mL reaction flask, add 102 g of water and heat to 50-60 °C with stirring.

-

Slowly add the dehydrating liquid from the previous step to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

-

Continue stirring until gas evolution stops.

-

While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

-

Allow the mixture to separate into layers.

-

Separate the organic layer and slowly cool it to 0-5 °C with stirring to induce crystallization.

-

Filter the solid product, wash with a small amount of cold (0-5 °C) toluene, and dry to yield 3-aminobenzonitrile.

General Methods for Conversion of Nitriles to Thioamides

The conversion of the resulting 3-aminobenzonitrile to this compound can be achieved through the addition of hydrogen sulfide (B99878) (H₂S) or its equivalents. Common methods include:

-

Direct reaction with H₂S: This typically involves bubbling H₂S gas through a solution of the nitrile in a solvent like pyridine (B92270) or a mixture of pyridine and triethylamine, often under pressure.

-

Reaction with a thioating agent: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be used to convert the corresponding amide (3-aminobenzamide) directly to the thioamide.

A generalized workflow for the synthesis is depicted below.

Biological Activity and Potential Mechanisms of Action

There is a significant lack of specific biological activity data for this compound in the public domain. Much of the available information is on its oxygen analog, 3-aminobenzamide, and other related thioamide-containing compounds.

Structurally Related Compounds

Thioamides, as a class, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[5][6] They are often investigated as isosteres of amides in drug design to improve properties like potency, target interaction, and pharmacokinetic profiles.[5]

3-Aminobenzamide: A PARP Inhibitor

The close structural analog, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. While it is plausible that this compound may exhibit similar activity, there is currently no direct evidence in the literature to support this. The mechanism of PARP inhibition by 3-aminobenzamide involves competition with the enzyme's natural substrate, NAD+.

Below is a diagram illustrating the PARP-mediated DNA repair pathway, which is a potential but unconfirmed target for this compound.

Conclusion

This compound is a chemical compound with limited characterization in the scientific literature. While its synthesis can be inferred from established chemical transformations, a specific, optimized protocol is not publicly available. Furthermore, there is a notable absence of quantitative biological data, including IC₅₀ or MIC values, and no defined mechanism of action or associated signaling pathways have been elucidated for this particular molecule. Future research is warranted to explore the potential biological activities of this compound, particularly in comparison to its well-studied oxygen analog, 3-aminobenzamide. Researchers in drug discovery may find this compound to be a novel scaffold for developing new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Elusive Crystal Structure of 3-Aminobenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzothioamide is a molecule of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of this compound. However, it is crucial to note that as of the latest literature review, a definitive experimental single-crystal X-ray diffraction analysis of this compound has not been publicly reported. This guide, therefore, summarizes known physicochemical properties, outlines established synthetic protocols, and presents a general methodology for crystal structure determination, providing a foundational framework for researchers aiming to bridge this knowledge gap.

Physicochemical Properties

While a definitive crystal structure is not available, certain fundamental properties of this compound have been characterized. These are essential for its synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Melting Point | 127-131 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the thionation of its corresponding amide, 3-aminobenzamide. Several methods for the conversion of amides to thioamides have been reported in the literature. A general and effective approach involves the use of a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent.

A plausible synthetic route is as follows:

-

Starting Material: 3-Aminobenzamide is used as the precursor.

-

Thionation: 3-Aminobenzamide is dissolved in a dry, inert solvent such as toluene (B28343) or dioxane.

-

Reagent Addition: A thionating agent, for instance, Lawesson's reagent (1.1 equivalents), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

General Protocol for Single Crystal X-ray Diffraction

Should suitable single crystals of this compound be obtained, the following general protocol for X-ray diffraction analysis would be employed to determine its crystal structure.

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, culminating in crystal structure analysis.

Caption: Synthesis and Characterization Workflow.

Molecular Structure of this compound

The following diagram depicts the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides the essential theoretical and practical framework for researchers in the field. The outlined synthetic and crystallographic protocols offer a clear path forward for obtaining and analyzing this valuable structural data. The determination of the precise three-dimensional arrangement of atoms in this compound will undoubtedly accelerate the design and development of new and more effective therapeutic agents. Further research in this area is strongly encouraged to fill this critical gap in our understanding of this important molecule.

safety and handling of 3-Aminobenzothioamide

An In-depth Technical Guide on the Safety and Handling of 3-Aminobenzothioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound of interest in research and development. Due to the limited availability of data for this specific molecule, information from its close structural analog, 3-aminobenzamide (B1265367), is included to provide insights into its potential biological activity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂S | [1] |

| Molecular Weight | 152.22 g/mol | [1] |

| CAS Number | 78950-36-4 | [1] |

| Appearance | Crystalline solid | - |

| Melting Point | 127-131 °C | ChemicalBook |

| Boiling Point (Predicted) | 343.4 ± 44.0 °C | ChemicalBook |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 0.3 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | ChemicalBook |

Hazard Identification and Safety Precautions

This compound is considered hazardous and requires careful handling in a laboratory setting.[2]

GHS Hazard Classification

-

Acute Oral Toxicity: Category 4[2]

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Precautionary Statements

Safe handling and storage are crucial to minimize risk.[2]

| Category | Precautionary Statement |

| Prevention | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Response | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.[2]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[5]

Toxicological Information

Potential Biological Activity and Signaling Pathway

Disclaimer: The following information is largely based on the well-studied analog, 3-aminobenzamide, and is provided as a likely framework for the biological activity of this compound. Further research is needed to confirm these activities for the thioamide derivative.

3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[6][7][8][9][10] PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, 3-aminobenzamide can prevent the repair of DNA single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), this can lead to synthetic lethality and cell death.

The proposed mechanism of action involves this compound acting as a competitive inhibitor of NAD⁺ at the active site of PARP.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, a general protocol for assessing PARP inhibition in a cell-based assay is provided below. This should be adapted and optimized for specific experimental systems.

General Protocol for In-Vitro PARP Inhibition Assay

This protocol provides a framework for evaluating the inhibitory effect of this compound on PARP activity in a cellular context.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains.[5]

Synthesis

The synthesis of thioamides, including this compound, can be achieved through the thionation of the corresponding amide (3-aminobenzamide).[11] Common thionating reagents include Lawesson's reagent and phosphorus pentasulfide.[11] Alternative methods, such as a three-component reaction of chlorohydrocarbons, amides, and elemental sulfur, have also been developed.[12]

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. Users should always consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory guidelines.

References

- 1. 78950-36-4|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of 3-Aminobenzothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-aminobenzothioamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the thionation of commercially available 3-aminobenzamide (B1265367) using Lawesson's reagent. This method is a reliable and efficient approach for converting amides to their corresponding thioamides. Included are comprehensive experimental procedures, safety precautions, and expected characterization data to guide researchers in the successful synthesis and verification of the target compound.

Introduction

Thioamides are important structural motifs in a wide array of biologically active compounds and are often used as isosteres of amides in drug design. The replacement of the carbonyl oxygen with a sulfur atom can significantly alter the physicochemical properties of a molecule, including its hydrogen bonding capacity, metabolic stability, and receptor affinity. This compound, in particular, serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocol described herein utilizes Lawesson's reagent, a mild and effective thionating agent, to convert 3-aminobenzamide to this compound in a straightforward manner.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Aminobenzamide | ≥98% | Commercially Available | |

| Lawesson's Reagent | ≥97% | Commercially Available | |

| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free recommended |

| Ethyl acetate (B1210297) | ACS Grade | Commercially Available | For extraction and chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying | |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Column for chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, add 3-aminobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-aminobenzamide.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary but is typically in the range of 2-12 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified this compound by NMR, IR, and mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Expected Data

Table of Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm. Broad singlets for the -NH₂ and -CSNH₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of 115-150 ppm. Thioamide carbon (C=S) signal significantly downfield, expected around 190-210 ppm. |

| IR (cm⁻¹) | N-H stretching of the amino and thioamide groups around 3100-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=S stretching in the 1100-1200 cm⁻¹ region (weaker than a C=O stretch).[1] |

| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (C₇H₈N₂S, MW: 152.22 g/mol ). |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Aminobenzamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Lawesson's Reagent: Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas.[3][4] Handle in a dry, inert atmosphere.

-